7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Description
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Properties
IUPAC Name |
7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKBRXZMLYKQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727453 | |
| Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912878-83-2 | |
| Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif, forming the core structure of numerous alkaloids and pharmacologically active compounds. Its rigid framework allows for the precise spatial orientation of functional groups, making it a cornerstone in medicinal chemistry and drug development. The targeted introduction of substituents, such as fluorine and nitro groups, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while a nitro group can serve as a versatile synthetic handle for further functionalization or as a key pharmacophoric element.
This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for constructing 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, a valuable building block for research in neurodegenerative disorders, oncology, and infectious diseases. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed experimental protocols, and discuss alternative strategies, grounding our recommendations in established chemical principles and field-proven insights.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule points towards the strategic disconnection of the C1-N2 bond, which is a hallmark of the venerable Pictet-Spengler reaction . This powerful name reaction allows for the one-pot construction of the entire tetrahydroisoquinoline core from a β-arylethylamine and a carbonyl compound.
The chosen strategy leverages the Pictet-Spengler cyclization of a key precursor, 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine, with formaldehyde. This approach is advantageous due to its atom economy and the direct formation of the desired heterocyclic system.
Caption: Retrosynthetic analysis via the Pictet-Spengler reaction.
Core Synthetic Strategy: The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring.[1][2]
Mechanistic Rationale
The reaction proceeds through two key stages:
-
Iminium Ion Formation: The primary amine of the β-arylethylamine precursor nucleophilically attacks the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions generates a highly electrophilic Schiff base, which is protonated to form an N-acyliminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the iminium ion. This step, an intramolecular Friedel-Crafts-type reaction, forms the new six-membered ring. A final deprotonation step re-aromatizes the system to yield the stable tetrahydroisoquinoline product.
A critical consideration for this specific synthesis is the electronic nature of the aromatic ring. The presence of a strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution. Historically, the Pictet-Spengler reaction was limited to substrates with electron-donating groups.[3] However, the use of stronger acid catalysts, such as superacids or trifluoroacetic acid (TFA), can overcome this deactivation and drive the cyclization to completion.[3]
Caption: Generalized workflow of the Pictet-Spengler reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for Pictet-Spengler reactions with moderately deactivated aromatic rings.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine HCl | (Not assigned) | 222.62 g/mol | 2.23 g | 10.0 mmol |
| Paraformaldehyde | 30525-89-4 | 30.03 g/mol | 0.33 g | 11.0 mmol |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 g/mol | 20 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine hydrochloride (2.23 g, 10.0 mmol) and paraformaldehyde (0.33 g, 11.0 mmol).
-
Solvent and Catalyst Addition: Add trifluoroacetic acid (20 mL) to the flask. Causality Note: TFA serves as both the solvent and the strong acid catalyst required to promote iminium ion formation and facilitate the cyclization of the electron-deficient aromatic ring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 72-75 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice (approx. 100 g).
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Safety Note: This neutralization is highly exothermic and will release CO₂ gas. Perform this step slowly in a well-ventilated fume hood.
-
Transfer the resulting slurry to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.
-
Alternative Synthetic Considerations
While the Pictet-Spengler approach is highly effective, it is instructive for drug development professionals to understand alternative routes and their potential challenges.
Late-Stage Nitration of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
An alternative strategy involves constructing the 7-fluoro-THIQ core first, followed by nitration.
-
Rationale: This approach may be considered if the starting material, 7-fluoro-1,2,3,4-tetrahydroisoquinoline, is more readily available than the nitrated phenethylamine precursor.
-
Challenges (Regioselectivity): The key challenge is controlling the position of nitration. The secondary amine in the THIQ ring is a powerful ortho-, para-directing group. The fluorine at C7 is also ortho-, para-directing. The position para to the amine (C7) is blocked. The two positions ortho to the amine are C5 and C8a (bridgehead). The position ortho to the fluorine is C6 and C8. Therefore, nitration is likely to occur at C5 or C8, leading to a mixture of isomers and making the desired 6-nitro product difficult to isolate.
-
Mitigation Strategy: To achieve regioselectivity, the nitrogen atom would likely need to be protected with a strong electron-withdrawing group (e.g., trifluoroacetyl) prior to nitration.[4] This deactivates the nitrogen's directing ability, allowing the fluorine and the deactivated ring's inherent properties to guide the incoming nitro group. The final step would then be the deprotection of the protecting group. A known protocol for this deprotection involves refluxing the N-trifluoroacetyl intermediate with hydrochloric acid in methanol.[5]
Bischler-Napieralski Approach
The Bischler-Napieralski reaction is another classic method for THIQ synthesis.[6][7]
-
Reaction Path: This route would involve:
-
Acylation of 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine to form an amide.
-
Cyclodehydration of the amide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to yield a 3,4-dihydroisoquinoline.[8]
-
Reduction of the resulting imine to the final tetrahydroisoquinoline.
-
-
Comparative Analysis: This route requires more synthetic steps (acylation, cyclization, reduction) compared to the one-pot Pictet-Spengler reaction, making it less efficient for this specific target.
Purification and Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Purification: Flash column chromatography is the standard method for purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification if necessary.
-
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) should show the protonated molecular ion [M+H]⁺ at m/z 197.1, confirming the molecular weight.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons (two singlets or doublets) and the aliphatic protons of the tetrahydroisoquinoline ring (three multiplets, each integrating to 2H), as well as a broad singlet for the N-H proton.
-
¹³C NMR will show the expected number of signals for the 9 carbon atoms in the molecule.
-
¹⁹F NMR will show a singlet corresponding to the single fluorine atom.
-
-
Infrared (IR) Spectroscopy: Key stretches will include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and strong asymmetric and symmetric N-O stretching for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).
-
Conclusion
The synthesis of this compound is most efficiently achieved via the Pictet-Spengler reaction. By employing a strong acid catalyst like trifluoroacetic acid, this method effectively overcomes the deactivating effect of the nitro group on the aromatic ring, providing a direct and robust route to this valuable chemical building block. Understanding the mechanistic basis of this reaction, as well as the potential challenges of alternative routes, equips researchers and drug development professionals with the necessary knowledge to confidently and successfully synthesize this and related heterocyclic compounds.
References
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617.
-
Abás, S., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(4), 747-756.
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
ChemicalBook. (n.d.). This compound synthesis.
- Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction: a new mechanism. Tetrahedron, 36(10), 1279-1300.
-
Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Whaley, W. M., & Hartung, W. H. (1949). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
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- 8. organicreactions.org [organicreactions.org]
An In-Depth Technical Guide to the Molecular Structure and Significance of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential significance of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline. As a member of the broadly bioactive class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, this particular molecule presents a unique substitution pattern with a fluorine atom at the 7-position and a nitro group at the 6-position. This guide will delve into the structural implications of these substitutions, outline a known synthetic pathway, and discuss the potential applications in medicinal chemistry, drawing upon the established roles of the THIQ scaffold and the influence of fluoro and nitro functionalities in drug design.
Introduction: The 1,2,3,4-Tetrahydroisoquinoline Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] THIQ-based molecules have demonstrated a remarkable diversity of pharmacological effects, including antitumor, antibacterial, anti-HIV, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This broad bioactivity has established the THIQ framework as a valuable starting point for the design and development of novel therapeutic agents. The versatility of the THIQ core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
Molecular Structure of this compound
The molecular structure of this compound is characterized by the fusion of a benzene ring and a piperidine ring, forming the core tetrahydroisoquinoline structure. The key distinguishing features are the substituents on the aromatic ring: a fluorine atom at the 7-position and a nitro group at the 6-position.
Below is a visual representation of the molecular structure:
Caption: Retrosynthetic approach for this compound.
Experimental Protocol: Deprotection of N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
The following protocol is based on a reported synthesis and provides a method for the final deprotection step to yield the target compound. [5] Materials:
-
N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2M solution
-
Diethyl ether
-
Nitrogen gas supply
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a 25 mL round-bottom flask, add N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (660 mg, 2.3 mmol) and methanol (10 mL). [5]2. Under a nitrogen atmosphere, add 2M hydrochloric acid (6 mL). [5]3. Equip the flask with a reflux condenser and heat the reaction mixture to reflux. [5]4. Maintain the reflux overnight, monitoring the reaction progress by a suitable method (e.g., TLC). [5]5. After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator. [5]6. To the resulting residue, add diethyl ether and grind the solid. [5]7. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride (450 mg). [5]The crude product can be used for subsequent reactions or purified further if necessary. [5] Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the hydrochloride salt can also be determined and compared to literature values.
Potential Applications in Drug Development
While specific biological data for this compound is not extensively available in the public domain, its structural features suggest several promising avenues for investigation in drug discovery.
Anticancer Agents
The THIQ scaffold is present in several natural and synthetic compounds with demonstrated antitumor activity. [1][3]The presence of the nitro group at the 6-position could confer selective cytotoxicity in the hypoxic microenvironment of solid tumors through bioreduction to reactive nitrogen species. The fluorine at the 7-position could enhance metabolic stability and improve the pharmacokinetic profile of the molecule.
Antimicrobial Agents
Nitroaromatic compounds have a long history of use as antimicrobial agents. The mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals. Therefore, this compound warrants investigation for its potential antibacterial and antiparasitic activities.
Neurological Disorders
Certain THIQ derivatives have shown activity in the central nervous system. [2][4]The impact of the fluoro and nitro substituents on the ability of this molecule to cross the blood-brain barrier and interact with neurological targets would be a key area of research.
Future Directions
To fully elucidate the potential of this compound as a lead compound in drug discovery, further research is imperative. Key areas for future investigation include:
-
Detailed Biological Screening: Comprehensive in vitro and in vivo studies are needed to identify its specific biological targets and to evaluate its efficacy in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with variations in the substitution pattern on the aromatic and piperidine rings will be crucial for optimizing its biological activity and ADME properties.
-
Spectroscopic and Crystallographic Characterization: Detailed NMR, MS, and IR data, along with single-crystal X-ray diffraction studies, will provide definitive structural information and aid in understanding its interactions with biological macromolecules.
Conclusion
This compound is a synthetically accessible molecule that combines the privileged 1,2,3,4-tetrahydroisoquinoline scaffold with two key functional groups known to modulate pharmacological properties. Its unique structural features make it a compelling candidate for investigation in various therapeutic areas, particularly in the development of novel anticancer and antimicrobial agents. This technical guide provides a foundational understanding of its molecular structure and a practical synthetic approach, paving the way for further research into its biological potential.
References
- Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allowed the production of substituted isoquinoline libraries. J. Org. Chem., 75, 5627-5634.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1).
- Dizdar, M., Maksimović, M., Topčagić, A., Avdić, M., & Vidic, D. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.
- Kemple, M. D., Yuan, P., Nollet, K. E., Fuchs, J. A., Silva, N., & Prendergast, F. G. (1994). 13C NMR and fluorescence analysis of tryptophan dynamics in wild-type and two single-Trp variants of Escherichia coli thioredoxin. Biophysical journal, 66(6), 2111–2126.
- Kouznetsov, V. V., et al. (2005). Polyfunctionalized tetrahydroquinolines (THQs) are molecules of great interest in organic synthesis due to the fact that many natural products present this system in their structure, and these compounds exhibit diverse biological activities. Russian Chemical Reviews, 74(1), 53-76.
-
MLB84666 | this compound hydrochloride. (n.d.). Retrieved from [Link]
- Singh, K., Pal, R., Khan, S. A., Kumar, B., & Akhtar, M. J. (2021). Insights into the structure activity relationship of nitrogen-containing heterocyclics for the development of antidepressant compounds: An updated review. Journal of Molecular Structure, 1237, 130369.
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
- Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-catalyzed Pictet-Spengler reactions of less activated imines of 2-phenethylamine give the parent and 1-substituted 1,2,3,4-tetrahydroisoquinolines in moderate to high yields. The Journal of Organic Chemistry, 64(2), 611–617.
Sources
Spectroscopic Characterization of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectral data for the analytical characterization of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the spectral features of this compound and provides standardized protocols for acquiring experimental data.
Introduction: Significance of Substituted Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive template for designing molecules that interact with specific biological targets. The introduction of fluorine and nitro groups, as in this compound, can significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability, binding affinity, and membrane permeability. Understanding the precise chemical structure through spectroscopic analysis is a critical first step in the exploration of its potential as a therapeutic agent.
While specific experimental data for this compound is not widely published, this guide will provide a detailed prediction of its spectral characteristics based on the analysis of its constituent parts and data from closely related analogs.
Molecular Structure and Key Features
The structure of this compound, available commercially as its hydrochloride salt (CAS Number: 912846-66-3), presents several key features that will be reflected in its spectral data.[2][3][4] The molecule consists of a tetrahydroisoquinoline core, with a fluorine atom at the 7-position and a nitro group at the 6-position of the aromatic ring.
Figure 1. Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm its elemental composition.
Predicted Mass Spectrum
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 197.0673 | Protonated molecule (positive ion mode) |
| [M+Na]⁺ | 219.0492 | Sodium adduct (positive ion mode) |
| [M-H]⁻ | 195.0517 | Deprotonated molecule (negative ion mode) |
Note: The predicted m/z values are for the free base (C₉H₉FN₂O₂). A synthesis report indicates an observed [M+1] peak at 197.1, consistent with the protonated molecule.[5]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.
-
Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | ~4.0 - 4.2 | s (broad) | - |
| H-3 | ~3.1 - 3.3 | t | J ≈ 6-7 |
| H-4 | ~2.8 - 3.0 | t | J ≈ 6-7 |
| H-5 | ~7.5 - 7.7 | d | J(H-F) ≈ 8-10 |
| H-8 | ~7.2 - 7.4 | s | - |
| NH | Variable | s (broad) | - |
Note: Predicted chemical shifts are relative to TMS in a non-aromatic solvent like CDCl₃. The presence of the hydrochloride salt will affect the chemical shifts, particularly for the protons near the nitrogen atom.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~45 - 50 |
| C-3 | ~40 - 45 |
| C-4 | ~25 - 30 |
| C-4a | ~130 - 135 |
| C-5 | ~120 - 125 (d, J(C-F) ≈ 20-25 Hz) |
| C-6 | ~145 - 150 |
| C-7 | ~150 - 155 (d, J(C-F) ≈ 250-260 Hz) |
| C-8 | ~115 - 120 |
| C-8a | ~135 - 140 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Figure 2. A typical workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-F, and NO₂ groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aliphatic C-H | 2850 - 3000 | Medium |
| Aromatic C=C | 1500 - 1600 | Medium |
| NO₂ Asymmetric | 1500 - 1550 | Strong |
| NO₂ Symmetric | 1330 - 1370 | Strong |
| C-F Stretch | 1000 - 1250 | Strong |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the compound can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The aromatic ring with the nitro group in this compound acts as a chromophore.
Predicted UV-Vis Absorption
The presence of the nitro group, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted tetrahydroisoquinoline.
-
λmax: Expected in the range of 250-300 nm.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200 to 400 nm.
Conclusion
This technical guide provides a comprehensive prediction of the spectral data for this compound, along with standardized protocols for experimental data acquisition. While experimental data remains to be published, the information presented here, based on established spectroscopic principles and data from related compounds, serves as a valuable resource for researchers working with this and similar molecules. The combination of mass spectrometry, NMR, IR, and UV-Vis spectroscopy will enable the unambiguous structural confirmation of this potentially important medicinal chemistry scaffold.
References
-
MLBCHEM. (n.d.). This compound hydrochloride | 912846-66-3 | MLB84666. Retrieved from [Link]
- Patel, H. A., & Patel, A. L. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling, 3(3), 153-159.
-
ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
ACS Publications. (2024). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]
-
Medicinal Chemistry Communications. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
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Methodological & Application
The Strategic Application of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in Modern Drug Discovery: A Guide for Researchers
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1] Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with a wide array of biological targets, from G-protein coupled receptors to enzymes.[2] This guide delves into the specific strategic advantages of a particularly promising, yet underexplored, derivative: 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline . We will explore the rationale behind this specific substitution pattern and provide detailed protocols for its synthesis and derivatization, empowering researchers to leverage this scaffold in their drug discovery endeavors.
The Significance of the 7-Fluoro-6-nitro Substitution Pattern: A Deliberate Design
The functionalization of the THIQ scaffold at the 7-fluoro and 6-nitro positions is a deliberate design choice aimed at imparting advantageous physicochemical and pharmacological properties. This strategic substitution transforms the generic THIQ core into a highly valuable starting point for library synthesis and lead optimization.
The Role of the 7-Fluoro Substituent:
The introduction of a fluorine atom at the 7-position of the tetrahydroisoquinoline ring is a common strategy in modern medicinal chemistry to enhance the pharmacological profile of a molecule. Fluorine's high electronegativity and small atomic size can lead to:
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the basicity of the tetrahydroisoquinoline nitrogen, which can be crucial for optimizing interactions with the target protein and for controlling the overall pharmacokinetic properties of the molecule.
-
Increased Lipophilicity: In certain contexts, the introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
The Versatility of the 6-Nitro Group:
The nitro group at the 6-position is a key functional handle that opens up a multitude of possibilities for derivatization and can also play a direct role in the biological activity of the final compound. Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring. Key applications of the nitro group in this scaffold include:
-
A Precursor to the 6-Amino Group: The nitro group is readily reduced to an amino group, which can then be further functionalized through a wide range of reactions, including acylation, sulfonylation, and reductive amination. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).
-
Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, such as a carboxylate, and can participate in hydrogen bonding interactions with target proteins.
-
Modulator of Electronic Properties: The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the overall electronic distribution of the molecule, which can be critical for binding to specific biological targets.
Synthesis of the this compound Scaffold
The synthesis of the title scaffold can be achieved through a multi-step sequence, with a key final deprotection step.[3]
Synthetic Workflow for the Scaffold
Protocol 1: Synthesis of this compound [3]
Materials:
-
N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (660 mg, 2.3 mmol)
-
Methanol (10 mL)
-
Hydrochloric acid (2M, 6 mL)
-
Diethyl ether
-
25 mL reaction flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
To a 25 mL reaction flask equipped with a magnetic stir bar and a reflux condenser, add N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (660 mg, 2.3 mmol) and methanol (10 mL).
-
Under a nitrogen atmosphere, add hydrochloric acid (2M, 6 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for overnight with stirring.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and grind the solid.
-
Collect the solid product by filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.
Application Notes: Derivatization Strategies and Protocols
The true potential of the this compound scaffold lies in its capacity for diversification. The secondary amine of the tetrahydroisoquinoline ring and the versatile nitro group on the aromatic ring serve as key points for chemical modification.
A. Derivatization at the Secondary Amine (N-2 Position)
The secondary amine at the N-2 position is a nucleophilic center that can be readily functionalized through various reactions to introduce a wide range of substituents. This is a critical step in exploring the SAR of the scaffold, as the N-2 substituent often plays a crucial role in directing the molecule to its biological target.
Protocol 2: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the secondary amine with an acid chloride.
Materials:
-
This compound (1.0 eq)
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.
Derivatization Pathways
B. Derivatization via the 6-Nitro Group
The 6-nitro group is a gateway to a vast chemical space. Its reduction to the corresponding 6-amino group provides a nucleophilic handle on the aromatic ring, which can be further elaborated.
Protocol 3: Reduction of the 6-Nitro Group
This protocol describes a standard procedure for the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
N-protected-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification reagents (e.g., sodium bicarbonate, ethyl acetate, celite)
Procedure:
-
Dissolve the N-protected-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol in a round bottom flask.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, or until completion as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium bicarbonate.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 6-amino derivative can often be used in the next step without further purification, or it can be purified by silica gel column chromatography if necessary.
Following the reduction, the newly formed 6-amino group can be acylated, sulfonylated, or used in other coupling reactions to introduce diverse functionalities, further expanding the chemical diversity of the compound library.
Biological Evaluation: A Targeted Approach
The diverse biological activities of tetrahydroisoquinoline derivatives suggest that compounds derived from the 7-fluoro-6-nitro scaffold could be screened against a wide range of targets.[2] Based on the known pharmacology of related compounds, promising areas for biological evaluation include:
-
Kinase Inhibition Assays: Many substituted isoquinolines are known to be potent kinase inhibitors. A primary screen against a panel of cancer-related kinases would be a logical starting point.
-
GPCR Binding and Functional Assays: The THIQ scaffold is a common feature in ligands for various GPCRs. Screening against a panel of receptors, particularly those involved in neurological and metabolic disorders, could yield valuable hits.
-
Antiproliferative Assays: The derivatized compounds should be evaluated for their cytotoxic effects against a panel of cancer cell lines to identify potential anticancer agents.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
A systematic approach to data collection and analysis is crucial for establishing a clear SAR. The biological activity data for a library of derivatives should be tabulated to facilitate comparison.
Table 1: Hypothetical Biological Data for a Library of 7-Fluoro-6-nitro-THIQ Derivatives
| Compound ID | R1 (N-2 substituent) | R2 (C-6 substituent) | Kinase X IC50 (nM) | GPCR Y Ki (nM) | Cancer Cell Line Z GI50 (µM) |
| Scaffold | H | -NO2 | >10,000 | >10,000 | >100 |
| 1a | -COCH3 | -NO2 | 8,500 | 9,200 | 85 |
| 1b | -COPh | -NO2 | 5,200 | 6,500 | 62 |
| 2a | -COCH3 | -NH2 | 4,800 | 5,100 | 55 |
| 2b | -COPh | -NH2 | 1,500 | 2,300 | 25 |
| 3a | -COPh | -NHCOCH3 | 500 | 800 | 5.2 |
| 3b | -COPh | -NHSO2CH3 | 250 | 450 | 2.1 |
This structured data allows for the elucidation of key SAR trends. For instance, the hypothetical data in Table 1 suggests that:
-
The free amine at N-2 is not optimal for activity.
-
Acylation at N-2, particularly with a benzoyl group, enhances activity.
-
Reduction of the nitro group to an amine improves potency.
-
Further acylation or sulfonylation of the 6-amino group leads to a significant increase in biological activity.
Conclusion: A Scaffold with Untapped Potential
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic placement of the fluoro and nitro groups provides a unique combination of desirable drug-like properties and versatile handles for chemical modification. By following the detailed protocols and strategic guidance outlined in this document, researchers can effectively utilize this scaffold to generate diverse compound libraries and accelerate the discovery of new drug candidates with improved efficacy and pharmacological profiles.
References
-
Zhang, Y., et al. (2015). The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry, 23(17), 5709-5724. [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7. [Link]
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Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved January 26, 2026, from [Link]
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Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15. [Link]
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Bakhite, E. A., et al. (2025). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. RSC Advances, 15(1), 1-15. [Link]
-
Bakhite, E. A., et al. (2023). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Russian Journal of General Chemistry, 93(1), 158-170. [Link]
-
Singla, L., et al. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 4), 604-617. [Link]
-
O'Hagan, D. (2016). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 21(9), 1215. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 535-555. [Link]
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Application Notes and Protocols for the Investigation of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This heterocyclic motif is a key component of several antitumor antibiotics that have been studied for decades.[1] The versatility of the THIQ structure allows for substitutions that can modulate its pharmacological properties, leading to the development of potent agents for various diseases, including cancer.[2][3] Research into substituted THIQs has revealed their potential to induce cancer cell death through various mechanisms, such as apoptosis and cell cycle arrest, and to inhibit key enzymes involved in cancer progression.[2][4]
This document provides a comprehensive guide for the investigation of a specific novel derivative, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline , in cancer cell line studies. While direct studies on this particular compound are not yet widely published, its structural features—a fluorinated and nitrated aromatic ring—suggest it may possess significant anti-cancer properties. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a known pharmacophore in various therapeutic agents, can be involved in bioreductive activation or specific molecular interactions.
These application notes are designed for researchers in oncology, pharmacology, and drug development. They provide a hypothesis-driven framework to systematically evaluate the cytotoxic and mechanistic properties of this compound, enabling a thorough assessment of its potential as a novel anti-cancer agent.
Physicochemical Properties and Handling
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [5][6][7] |
| CAS Number | 912846-66-3 | [5][6][7] |
| Molecular Formula | C₉H₁₀ClFN₂O₂ | [5][6][7] |
| Molecular Weight | 232.64 g/mol | [5][6][7] |
| Purity | Typically >96% | [5] |
| Storage | Inert atmosphere, room temperature | [6] |
Note: The compound is supplied as a hydrochloride salt, which generally enhances solubility in aqueous solutions. For in vitro studies, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Experimental Workflow for Evaluating Anti-Cancer Activity
The following workflow provides a logical progression for characterizing the anti-cancer effects of this compound.
Caption: A structured workflow for the in-vitro evaluation of this compound.
Phase 1: Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of this compound across a panel of cancer cell lines.
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining relevant data. It is advisable to use a panel that represents different cancer types. For instance, based on studies of similar compounds, cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) could be appropriate starting points.[2][3] Consider including cell lines with known genetic backgrounds (e.g., p53 wild-type vs. mutant) to investigate potential selective cytotoxicity.
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Recommendation |
| Cell Density | 5,000-10,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 48 or 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
Phase 2: Mechanistic Elucidation
Once the cytotoxic activity is confirmed, the next step is to investigate the mechanism of cell death.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9]
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.
Phase 3: Molecular Target Identification
Based on the findings from the apoptosis and cell cycle assays, the next logical step is to investigate the molecular pathways affected by the compound.
Hypothesized Signaling Pathways
Given the activity of other THIQ derivatives, this compound may modulate key cancer-related signaling pathways.
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- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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Application of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in Antimicrobial Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] THIQ-containing molecules have demonstrated potential as antibacterial, antifungal, antiviral, and anticancer agents, making them a fertile ground for the discovery of new therapeutics.[1][2] The unique structural and electronic properties imparted by fluorine and nitro group substitutions on the THIQ core, as seen in 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, present a compelling case for its investigation as a novel antimicrobial agent. This guide provides a comprehensive framework for researchers to explore the antimicrobial potential of this specific compound, from initial screening to preliminary mechanism of action studies.
Rationale for Investigating this compound
The strategic placement of a fluorine atom and a nitro group on the tetrahydroisoquinoline backbone can significantly influence its biological activity.
-
Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target enzymes, and alter the pharmacokinetic profile of a molecule. In the context of antimicrobial agents, fluoroquinolones are a well-established class of antibiotics, highlighting the favorable impact of fluorine on antibacterial activity.[3]
-
Nitro Group: The nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs. It can be bioreduced within microbial cells to generate reactive nitrogen species, leading to cellular damage and death.
The combination of these two functional groups on the proven THIQ scaffold suggests that this compound could exhibit potent and potentially novel antimicrobial properties.
Experimental Workflow for Antimicrobial Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of a novel compound like this compound for its antimicrobial properties.
Caption: A comprehensive workflow for the antimicrobial evaluation of a novel compound.
Detailed Protocols
PART 1: Primary Antimicrobial Screening
The initial phase focuses on determining if this compound possesses any antimicrobial activity and quantifying this activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is considered a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth media
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Spectrophotometer and incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.[4]
-
Controls:
-
Positive Control: Wells containing broth and bacteria, but no compound.
-
Negative Control: Wells containing only broth.
-
Antibiotic Control: A row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[4]
Data Presentation:
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Data] | Fluconazole | [Insert Data] |
PART 2: Secondary Evaluation and Safety Profile
Once antimicrobial activity is confirmed, the next steps involve characterizing the nature of this activity and assessing the compound's safety profile.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of the antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether the compound is toxic to mammalian cells, as this will determine its therapeutic potential.[8][9]
Procedure:
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and incubate until they form a confluent monolayer.
-
Expose the cells to serial dilutions of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) – the concentration of the compound that causes a 50% reduction in cell viability.[10]
Selectivity Index (SI):
The selectivity index is a critical parameter that compares the cytotoxicity of a compound to its antimicrobial activity. A higher SI indicates a more promising therapeutic candidate.
SI = CC₅₀ / MIC
A desirable compound will have a high CC₅₀ (low toxicity) and a low MIC (high potency).
Hypothesized Mechanism of Action
While the exact mechanism of action for this compound would need to be elucidated through further studies, a plausible hypothesis can be formulated based on its structural features.
Caption: A hypothesized dual mechanism of action for this compound.
This proposed mechanism suggests a dual-action antimicrobial effect:
-
DNA Gyrase Inhibition: The fluoro-substituted aromatic ring may mimic the action of fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, leading to inhibition of DNA replication and repair.[3]
-
Oxidative Stress: The nitro group can be reduced by bacterial nitroreductases to form cytotoxic reactive nitrogen species. These radicals can cause widespread damage to intracellular components, including DNA, proteins, and lipids.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for antimicrobial drug discovery. The protocols outlined in this guide provide a robust starting point for its systematic evaluation. Future research should focus on:
-
Broad-spectrum activity screening against a wider panel of clinical isolates, including multidrug-resistant strains.
-
In-depth mechanism of action studies to validate the hypothesized targets.
-
Structure-activity relationship (SAR) studies to synthesize and evaluate analogs for improved potency and reduced toxicity.
-
In vivo efficacy studies in animal models of infection to assess the therapeutic potential in a physiological setting.
By following a structured and comprehensive research plan, the scientific community can effectively unlock the potential of novel chemical entities like this compound in the urgent fight against antimicrobial resistance.
References
- Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). (URL: )
- This compound hydrochloride. CymitQuimica. (URL: )
- This compound hydrochloride | 912846-66-3 | MLB84666. (URL: )
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. (URL: [Link])
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. (URL: [Link])
-
Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. PubMed. (2022-01-05). (URL: [Link])
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. (2025-08-06). (URL: [Link])
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. (URL: [Link])
-
Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics | Chemical Reviews. ACS Publications. (URL: [Link])
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. (2018-11-28). (URL: [Link])
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. (URL: [Link])
-
Susceptibility Testing - Infectious Diseases. MSD Manual Professional Edition. (URL: [Link])
-
Antimicrobial Susceptibility Testing. Apec.org. (URL: [Link])
-
Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF. ResearchGate. (URL: [Link])
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025-08-06). (URL: [Link])
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. (2022-08-02). (URL: [Link])
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. (URL: [Link])
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. (2025-02-05). (URL: [Link] mx-ast-guide-a4-en-v1.pdf)
-
A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. MDPI. (URL: [Link])
-
In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. (URL: [Link])
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. (URL: [Link])
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this multi-step synthesis. We will delve into the mechanistic rationale behind procedural choices and provide actionable troubleshooting advice to improve yield and purity.
Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is typically accomplished in two primary stages:
-
Formation of the Tetrahydroisoquinoline Core: Construction of the foundational 7-fluoro-1,2,3,4-tetrahydroisoquinoline ring system.
-
Regioselective Nitration: Introduction of the nitro group at the C-6 position of the aromatic ring.
This guide is structured to address questions and troubleshooting scenarios for each of these critical stages.
Caption: Figure 1. High-level overview of the primary and alternative synthetic pathways.
Part 1: Synthesis of the Tetrahydroisoquinoline Core
The construction of the tetrahydroisoquinoline (THIQ) scaffold is the critical first step. The Pictet-Spengler reaction is a highly effective and direct method for this transformation.[1] An alternative, the Bischler-Napieralski reaction, followed by reduction, can also be employed.[2][3]
Frequently Asked Questions (FAQs)
Q1: Which is the preferred method for synthesizing the THIQ core: Pictet-Spengler or Bischler-Napieralski?
A1: For synthesizing 1,2,3,4-tetrahydroisoquinolines, the Pictet-Spengler reaction is generally more direct. It involves a one-pot condensation and cyclization of a β-arylethylamine with an aldehyde or ketone.[4][5] The Bischler-Napieralski reaction synthesizes 3,4-dihydroisoquinolines from β-ethylamides, which then require a subsequent reduction step to yield the desired tetrahydroisoquinoline.[2][3] Therefore, the Pictet-Spengler is often preferred for its atom economy and fewer synthetic steps.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Material | β-arylethylamine + Aldehyde/Ketone | N-Acyl-β-arylethylamine |
| Key Intermediate | Iminium Ion | Nitrilium Salt |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline |
| Number of Steps | Typically one pot | Two steps (Cyclization + Reduction) |
| Common Reagents | Protic/Lewis Acids (TFA, HCl)[4] | Dehydrating agents (POCl₃, P₂O₅)[2] |
Q2: Why is my Pictet-Spengler reaction yield low when using a fluorinated phenylethylamine?
A2: The fluorine atom on the aromatic ring is an electron-withdrawing group. The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution, and its rate is highly dependent on the nucleophilicity of the aromatic ring.[4] Electron-withdrawing groups deactivate the ring, making it less nucleophilic and thus slowing down the key cyclization step. To overcome this, harsher reaction conditions, such as stronger acids (superacids) or higher temperatures, may be required compared to reactions with electron-rich aromatic rings.[6]
Troubleshooting the Pictet-Spengler Reaction
Caption: Figure 2. Key steps of the acid-catalyzed Pictet-Spengler reaction mechanism.
Problem: Low or no product formation; recovery of starting material.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Acid Catalyst | The reaction proceeds via an electrophilic iminium ion, which is formed by the protonation of the initial imine.[4][5] Insufficient acid leads to a low concentration of the reactive electrophile. | Increase the equivalents of the acid catalyst (e.g., trifluoroacetic acid, HCl). Consider using a stronger acid system if yields do not improve. |
| Deactivated Aromatic Ring | The fluorine substituent reduces the nucleophilicity of the benzene ring, hindering the intramolecular cyclization step.[6] | Increase the reaction temperature and/or extend the reaction time. Microwave-assisted heating can also be effective in accelerating the reaction.[7] |
| Presence of Water | The initial condensation to form the imine is a reversible reaction that produces water. Excess water can shift the equilibrium back towards the starting materials. | Use anhydrous solvents and reagents. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed. |
Part 2: Regioselective Nitration
Once the 7-fluoro-1,2,3,4-tetrahydroisoquinoline core is synthesized, the next step is the introduction of a nitro group. Achieving high regioselectivity for the C-6 position is crucial.
Frequently Asked Questions (FAQs)
Q3: What determines the position of nitration on the 7-fluoro-THIQ ring?
A3: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents. In 7-fluoro-THIQ, we have two key groups:
-
The secondary amine (part of the aliphatic ring): This is a powerful activating, ortho, para-directing group. It strongly activates the C-5 and C-8 positions.
-
The fluorine atom: This is a deactivating, but ortho, para-directing group. It directs incoming electrophiles to the C-6 and C-8 positions.
Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the secondary amine becomes protonated to form an ammonium salt (-NH₂⁺-). This protonated form is a strong deactivating, meta-directing group.[8] This change is critical: the powerful activating effect is nullified and replaced by a deactivating, meta-directing influence, guiding the electrophile away from C-5 and C-8. The fluorine's ortho, para-directing effect then becomes dominant, directing the nitronium ion (NO₂⁺) to the C-6 position, which is para to the fluorine and meta to the protonated amine.
Q4: What are the optimal conditions for the nitration step?
A4: Careful control of reaction conditions is paramount to prevent side reactions and ensure safety.
-
Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO₂⁺).
-
Temperature: The reaction is highly exothermic. The temperature should be kept low (typically 0 °C or below) by using an ice or ice-salt bath to prevent over-nitration and decomposition.[9]
-
Addition: The nitrating agent should be added dropwise to the substrate solution with vigorous stirring to ensure efficient heat dissipation.[9]
Troubleshooting the Nitration Reaction
Problem: Low yield of the desired 6-nitro isomer.
Caption: Figure 3. Decision tree for troubleshooting low yield in the nitration step.
Problem: Product is difficult to purify or isolate.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Product is an Oily Residue | The freebase form of the product may be an oil or have a low melting point, making solid handling difficult. | Convert the final product to its hydrochloride salt. This is often a stable, crystalline solid that is easier to handle, purify by recrystallization, and store.[10][11] |
| Contamination with Isomers | Suboptimal reaction conditions can lead to the formation of other nitro-isomers which may have similar polarities, complicating chromatographic separation. | Re-evaluate the nitration conditions (see Figure 3). For purification, consider derivatization (e.g., N-acetylation) to alter the polarity of the isomers, facilitating separation, followed by deprotection. |
| Residual Acid | Strong acids from the nitration step can co-precipitate with the product or prevent crystallization. | After the reaction is complete, carefully quench the mixture by pouring it over ice. Neutralize with a base (e.g., NaOH, NaHCO₃ solution) until pH is basic, then extract the freebase product with an organic solvent. |
Experimental Protocols
Protocol 1: Deprotection of N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from a documented synthesis and describes the final deprotection step to yield the target compound.[12]
-
Setup: To a 25 mL round-bottom flask, add N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (660 mg, 2.3 mmol) and methanol (10 mL).
-
Reagent Addition: Add 2M hydrochloric acid (6 mL) to the flask under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Isolation: Triturate the resulting residue with diethyl ether. Collect the solid product by vacuum filtration.
-
Purification: The crude solid product (hydrochloride salt) can be used directly for subsequent steps or recrystallized for higher purity.
References
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. Molecules, 2016. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ChemistrySelect, 2018. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
This compound hydrochloride. MLBiotrade. [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of The Chemical Society, 1951. [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul, 2017. [Link]
-
Pictet-Spengler Reaction. NROChemistry. [Link]
-
Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 2023. [Link]
-
A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 2005. [Link]
-
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Processes, 2024. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 1951. [Link]
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound hydrochlor… [cymitquimica.com]
- 11. 912846-66-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Last Updated: January 26, 2026
Introduction
Welcome to the technical support guide for 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (FN-THIQ). This molecule is a key intermediate in pharmaceutical research and development, valued for its unique structural motifs. However, its purification can present several challenges due to its specific chemical properties: a basic secondary amine, a polar nitro group, and a fluorine substituent.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common hurdles encountered during the purification of FN-THIQ and its hydrochloride salt. The information herein is based on established chemical principles and analogous procedures for structurally related compounds.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Flash Chromatography
Question: I am experiencing significant product loss during silica gel flash chromatography of my crude FN-THIQ. My final yield is less than 30%, and I see a lot of baseline material on the TLC plate. What is happening?
Answer:
This is a common issue stemming from the interaction between the basic secondary amine of the tetrahydroisoquinoline core and the acidic nature of standard silica gel.
Causality Explained:
-
Acid-Base Interaction: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom in your FN-THIQ can strongly and often irreversibly adsorb to these sites. This leads to significant product streaking on the TLC plate and poor recovery from the column.
-
Product Degradation: The acidic environment of the silica can also potentially catalyze degradation pathways for sensitive molecules, although irreversible binding is the more common culprit for this class of compounds.
Troubleshooting Steps & Solutions:
-
Neutralize the Silica Gel: Before preparing your column, pre-treat the silica gel.
-
Protocol: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane or dichloromethane). Add 1-2% triethylamine (Et₃N) by volume relative to the solvent. Stir the slurry for 15-30 minutes, then pack the column as usual. Run the column with a mobile phase that also contains a small amount of triethylamine (typically 0.1-1%).
-
Why it Works: The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "capping" them. This allows your FN-THIQ to elute without strong adsorption, leading to sharper peaks and much higher recovery.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Activated neutral alumina is a good alternative to silica for basic compounds. It lacks the acidic surface hydroxyls responsible for strong adsorption.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent option. The separation occurs on a non-polar C18 stationary phase with a polar mobile phase (e.g., methanol/water or acetonitrile/water). This completely avoids the acid-base interaction issue.[1]
-
Workflow Diagram: Column Chromatography Troubleshooting
Caption: Decision tree for troubleshooting low chromatography yields.
Issue 2: Difficulty Removing N-Protecting Group Impurity
Question: My synthesis involves an N-trifluoroacetyl protecting group. After the deprotection step with HCl in methanol, I'm having trouble separating my desired FN-THIQ hydrochloride from the unreacted N-protected starting material. They have very similar Rf values.
Answer:
This is a common challenge when a reaction does not go to completion. The starting material and product have similar cores, making chromatographic separation difficult. A chemical workup approach is often more effective.
Causality Explained:
-
Polarity Similarity: While the free amine is more polar than the trifluoroacetamide, the polarity difference might not be sufficient for baseline separation on silica, especially if the crude mixture is complex.
-
Salt Formation: The desired product is a hydrochloride salt, making it highly polar and water-soluble. The N-protected starting material is not basic and will not form a salt, remaining soluble in organic solvents. This difference in chemical properties is key to separation.
Troubleshooting Steps & Solutions:
-
Liquid-Liquid Extraction (Acid/Base Wash): This is the most effective method.
-
Protocol:
-
After the deprotection reaction, concentrate the mixture to remove the methanol.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial: it neutralizes the excess HCl and deprotonates your FN-THIQ hydrochloride, converting it back to the free base form. The unreacted N-protected material will remain unchanged.
-
Now, add 1M hydrochloric acid (HCl) to the separatory funnel. Your desired product (the free base) will react with the acid to form the hydrochloride salt again, which will move into the aqueous layer. The unreacted, non-basic N-protected starting material will remain in the organic layer.
-
Separate the layers. Discard the organic layer containing the impurity.
-
Wash the aqueous layer once more with fresh ethyl acetate or DCM to remove any residual organic impurities.
-
Basify the aqueous layer carefully with 2M NaOH or saturated NaHCO₃ until pH > 9. The FN-THIQ free base will precipitate or can be extracted with fresh portions of ethyl acetate or DCM.
-
Dry the combined organic extracts over sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified free base.
-
-
Workflow Diagram: Purification via Acid/Base Extraction
Caption: Workflow for separating basic product from neutral impurity.
Issue 3: Product is an Oil and Won't Crystallize
Question: I have successfully purified my FN-THIQ free base, but it is a thick, dark oil. I need a stable, solid form for analysis and storage. How can I induce crystallization?
Answer:
It is common for secondary amines, especially those with some conformational flexibility, to exist as oils. Converting the free base to a stable salt is the standard and most reliable method to obtain a crystalline solid.
Causality Explained:
-
Intermolecular Forces: Oils consist of molecules that have not arranged into a well-ordered crystal lattice. This can be due to conformational flexibility or the presence of minor impurities that disrupt lattice formation.
-
Salt Formation: Converting the amine to a salt, such as a hydrochloride or tartrate, introduces strong ionic interactions. These powerful, non-directional forces dramatically increase the lattice energy and provide a strong driving force for crystallization. The resulting salt is typically a high-melting, stable, and crystalline solid.
Troubleshooting Steps & Solutions:
-
Form the Hydrochloride (HCl) Salt: This is the most common and straightforward method.
-
Protocol:
-
Dissolve your purified FN-THIQ free base oil in a minimal amount of a suitable solvent. Good choices include diethyl ether, ethyl acetate, or methanol.
-
Slowly, with stirring, add a solution of HCl in a compatible solvent. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane are ideal. Add the acid dropwise until no further precipitation is observed.
-
Stir the resulting slurry at room temperature or cool in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the solid under high vacuum. The resulting this compound hydrochloride should be a stable, crystalline solid.[2][3][4]
-
-
-
Recrystallization: If the initial salt precipitate is not sufficiently pure, it can be recrystallized.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For the hydrochloride salt, solvent systems like methanol/diethyl ether or ethanol/ethyl acetate are good starting points.
-
Protocol: Dissolve the salt in the minimum amount of hot methanol or ethanol. Slowly add the anti-solvent (diethyl ether or ethyl acetate) until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.
-
Data Summary Table: Purification Strategies
| Issue | Probable Cause | Recommended Solution | Key Parameter |
| Low Yield on Silica | Strong adsorption of basic amine to acidic silica | 1. Use neutralized silica (1% Et₃N). 2. Switch to neutral alumina. 3. Use reversed-phase (C18). | pH of stationary phase |
| Co-eluting Impurity | Similar polarity of product and non-basic starting material | Perform an acid/base liquid-liquid extraction. | Differential solubility in acidic/basic aqueous solutions |
| Product is an Oil | Low crystal lattice energy of the free base | Convert to a salt (e.g., hydrochloride) to induce crystallization. | Introduce strong ionic intermolecular forces |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from the synthesis of FN-THIQ?
The synthesis of tetrahydroisoquinolines often proceeds via a Pictet-Spengler or Bischler-Napieralski reaction.[5][6][7]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde.[6][8] A key challenge with a nitro-substituted phenylethylamine is that the strongly electron-withdrawing nitro group deactivates the aromatic ring towards the required electrophilic substitution, potentially leading to incomplete reaction or the formation of side products.[9] You may find unreacted starting materials or imine intermediates in your crude product.
-
Bischler-Napieralski followed by Reduction: This two-step process involves cyclization to a dihydroisoquinoline intermediate, which is then reduced.[5][10] Incomplete reduction is a common source of impurity, leading to the presence of the corresponding dihydroisoquinoline in your final product. Over-reduction of the nitro group is also a possibility depending on the reducing agent used.
Q2: How should I store this compound?
-
Free Base (Oil): The free base is susceptible to air oxidation over time, often indicated by a darkening in color. It should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage).
-
Hydrochloride Salt (Solid): The hydrochloride salt is significantly more stable.[3] It can be stored at room temperature in a tightly sealed container, protected from moisture. For long-term storage, refrigeration (2-8°C) is still advisable.
Q3: What analytical techniques are best for assessing the purity of my final product?
A combination of techniques is recommended for full characterization:
-
¹H and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the chemical structure and identifying any organic impurities. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is the best method for assessing purity. It separates the main compound from impurities and provides the mass-to-charge ratio, confirming the molecular weight.
-
HPLC: High-Performance Liquid Chromatography with UV detection can be used to determine the purity with high precision (e.g., >98%).[1] Due to the nitroaromatic chromophore, this compound should have a strong UV absorbance.
References
-
Lee, S. L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
González-Vera, J. A., et al. (2020). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Molecules. Retrieved from [Link]
-
Scott, J. D., & Williams, R. M. (2022). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Retrieved from [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Maccioni, E., et al. (2016). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules. Retrieved from [Link]
-
Mainline Chemicals. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Campbell, R. M., & Lee, M. L. (1986). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
D'Elia, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Retrieved from [Link]
-
Dalpozzo, R. (2016). The mechanism of the Pictet–Spengler reaction. ResearchGate. Retrieved from [Link]
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- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, a key building block in various pharmaceutical endeavors, presents a unique set of challenges primarily driven by the electronic properties of the fluoro and nitro substituents. This technical support guide provides a comprehensive overview of the common synthetic routes, potential side reactions, and troubleshooting strategies to enable a successful and efficient synthesis.
Core Synthetic Strategies and Potential Pitfalls
The construction of the this compound scaffold typically involves two key transformations: the formation of the tetrahydroisoquinoline core and the subsequent nitration. The two most common methods for creating the core structure are the Bischler-Napieralski and Pictet-Spengler reactions. However, the presence of an electron-withdrawing fluorine atom on the aromatic ring significantly deactivates it, making these electrophilic aromatic substitution reactions challenging.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski cyclization is failing or giving very low yields. What is going wrong?
A1: The Bischler-Napieralski reaction is highly sensitive to the electronic nature of the aromatic ring.[1] The fluorine atom at the 7-position deactivates the ring, making the intramolecular electrophilic aromatic substitution difficult. Standard conditions using phosphorus oxychloride (POCl₃) may be insufficient.
-
Troubleshooting:
-
Harsher Conditions: For deactivated systems, stronger dehydrating agents and higher temperatures are often necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more effective reagent for such substrates.[2]
-
Alternative Reagents: Consider using milder and more modern cyclodehydration agents like trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base such as 2-chloropyridine, which can sometimes be effective at lower temperatures.[1]
-
Q2: I am observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. What is it and how can I prevent it?
A2: This is likely due to a retro-Ritter reaction, a common side reaction in Bischler-Napieralski synthesis. The nitrilium ion intermediate, instead of cyclizing, can fragment to form a stable styrene derivative, especially when the resulting double bond is conjugated.
-
Troubleshooting:
-
Solvent Choice: Using a nitrile solvent that matches the nitrile that would be eliminated can shift the equilibrium away from the retro-Ritter product.
-
Milder Conditions: Employing less forcing conditions (lower temperature, alternative reagents as mentioned in A1) can sometimes disfavor the fragmentation pathway.
-
Q3: My Pictet-Spengler reaction is not proceeding. How can I drive the reaction to completion?
A3: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is challenging with electron-deficient aromatic rings.[3] The nucleophilicity of the aromatic ring is insufficient to attack the iminium ion intermediate under standard acidic conditions.
-
Troubleshooting:
-
Superacid Catalysis: For deactivated substrates, superacids like trifluoromethanesulfonic acid (TfOH) or a mixture of HF/SbF₅ can be used to sufficiently activate the iminium ion and force the cyclization.[3]
-
Lewis Acid Catalysis: Strong Lewis acids such as TiCl₄ or AlCl₃ can also be employed to enhance the electrophilicity of the iminium ion.
-
Q4: I am having trouble with the regioselectivity of the nitration step. How can I ensure the nitro group is introduced at the 6-position?
A4: Direct nitration of an unprotected tetrahydroisoquinoline can lead to a mixture of isomers and is often difficult to control. The amino group is a strong activating group and directs ortho and para. In acidic nitrating media, the amine will be protonated, becoming a deactivating, meta-directing group.
-
Troubleshooting:
-
N-Protection: The most effective strategy to control regioselectivity is to protect the secondary amine of the tetrahydroisoquinoline ring.[4] An acyl group, such as acetyl or trifluoroacetyl, is commonly used. This transforms the amine into a deactivating, ortho,para-directing group. The trifluoroacetyl group is particularly useful as it is strongly deactivating and can be readily removed under acidic conditions.[5] A patent for the synthesis of the target molecule indeed utilizes an N-trifluoroacetyl protecting group prior to nitration.[5]
-
Nitrating Agent and Conditions: The choice of nitrating agent and reaction conditions is crucial. A mixture of nitric acid and sulfuric acid is commonly used. Careful control of the temperature is essential to prevent over-nitration and side reactions.
-
Experimental Protocols
Protocol 1: Synthesis of N-trifluoroacetyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline
This protocol outlines the protection of the secondary amine, a critical step for controlling the subsequent nitration.
Materials:
-
7-Fluoro-1,2,3,4-tetrahydroisoquinoline
-
Trifluoroacetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 7-fluoro-1,2,3,4-tetrahydroisoquinoline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution.
-
Add trifluoroacetic anhydride dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitration of N-trifluoroacetyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline
This protocol describes the regioselective nitration at the 6-position.
Materials:
-
N-trifluoroacetyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline
-
Concentrated sulfuric acid
-
Fuming nitric acid
Procedure:
-
Carefully add N-trifluoroacetyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline to concentrated sulfuric acid at 0 °C with stirring.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the protected tetrahydroisoquinoline, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline.
Protocol 3: Deprotection to Yield this compound Hydrochloride
This final step removes the trifluoroacetyl group to give the target compound as its hydrochloride salt.[5]
Materials:
-
N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
-
Methanol
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in methanol.[5]
-
Add concentrated hydrochloric acid to the solution.[5]
-
Heat the mixture to reflux and stir overnight.[5]
-
Monitor the reaction by TLC to confirm the removal of the protecting group.
-
Cool the reaction mixture and concentrate under reduced pressure.[5]
-
The resulting solid is the hydrochloride salt of the target compound. It can be further purified by recrystallization if necessary.
Data Summary Table
| Step | Key Transformation | Common Side Reactions/Issues | Troubleshooting/Optimization |
| 1. Cyclization (Bischler-Napieralski) | Formation of dihydroisoquinoline ring | Low to no yield due to deactivated ring; Retro-Ritter reaction leading to styrene byproduct. | Use stronger dehydrating agents (P₂O₅/POCl₃); Higher temperatures; Milder, modern reagents (Tf₂O/2-chloropyridine). |
| 1. Cyclization (Pictet-Spengler) | Formation of tetrahydroisoquinoline ring | Low to no yield due to deactivated ring. | Use superacid (e.g., TfOH) or strong Lewis acid (e.g., TiCl₄) catalysis. |
| 2. Nitration | Introduction of nitro group | Poor regioselectivity (formation of other nitro isomers); Over-nitration. | N-protection of the tetrahydroisoquinoline nitrogen (e.g., with trifluoroacetyl group); Careful control of temperature and stoichiometry of nitrating agent. |
| 3. Deprotection | Removal of N-protecting group | Incomplete deprotection. | Ensure sufficient reaction time and acid concentration; Monitor reaction progress by TLC. |
Reaction Pathway and Side Reactions
Main Synthetic Pathway
Caption: Proposed main synthetic pathway to the target molecule.
Potential Side Reactions in Bischler-Napieralski Cyclization
Caption: Competing pathways in the Bischler-Napieralski reaction.
Regioselectivity in Nitration
Sources
- 1. Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
This technical support guide is intended for researchers, scientists, and drug development professionals working with 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential degradation pathways of this compound. The information herein is synthesized from established chemical principles and data from related molecular structures to provide a robust framework for your experimental design and data interpretation.
Introduction to the Stability of this compound
This compound is a complex molecule with several reactive moieties that can be susceptible to degradation under various conditions. The primary points of lability are the nitroaromatic system and the tetrahydroisoquinoline (THIQ) nucleus. Understanding the potential degradation pathways is critical for ensuring the accuracy of experimental results, developing stable formulations, and identifying potential impurities. This guide will explore the most probable degradation routes and provide practical advice for their investigation and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a new, more polar peak in my HPLC analysis after storing my sample in a solution containing a reducing agent. What could this be?
A1: The most probable cause is the reduction of the nitro group. Nitroaromatic compounds are susceptible to reduction, which can proceed through several intermediates to form an amino group. This transformation significantly increases the polarity of the molecule.
-
Causality: The electron-withdrawing nitro group can be readily reduced to a nitroso, hydroxylamino, or ultimately an amino group. This is a common metabolic and chemical degradation pathway for nitroaromatic compounds.[1]
-
Troubleshooting:
-
Confirm the identity of the new peak using mass spectrometry (MS). You should observe a mass shift corresponding to the conversion of a nitro group (-NO₂) to an amino group (-NH₂).
-
If you are intentionally performing a reduction, this is the expected product. If this is unintentional degradation, you need to identify and remove the reducing agent from your sample matrix. Common laboratory reagents that can act as reducing agents include dithionite, some metals, and certain biological components.
-
Q2: My compound appears to be degrading upon exposure to air and light, leading to a less polar impurity. What degradation pathway might be occurring?
A2: This is likely due to the oxidative rearomatization of the tetrahydroisoquinoline ring to form the corresponding isoquinoline.[2] This process involves the loss of hydrogen atoms and results in a more conjugated, and typically less polar, molecule.
-
Causality: The tetrahydroisoquinoline scaffold can undergo oxidation to form a more stable aromatic isoquinoline ring.[2] This can be facilitated by atmospheric oxygen, especially in the presence of light or metal catalysts.
-
Troubleshooting:
-
Protect your samples from light by using amber vials or covering them with aluminum foil.
-
Purge your sample and solvent with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Avoid contamination with trace metals, which can catalyze oxidation.
-
Characterize the impurity by UV-Vis spectroscopy (an increase in conjugation will shift the absorption to longer wavelengths) and MS.
-
Q3: I have subjected my compound to forced degradation under strongly acidic or basic conditions and see multiple new peaks. What are the possible degradation mechanisms?
A3: Under harsh pH conditions, several degradation pathways could be at play:
-
Hydrolysis: While the core structure is generally robust, extreme pH could potentially lead to hydrolysis, although specific data for this molecule is not available. For other tetrahydroisoquinolines, hydrolysis of substituents is a known degradation pathway.[3]
-
Acid-Catalyzed Reactions: In strong acid, protonation of the amine and nitro group can alter the electronic properties of the molecule, potentially making it more susceptible to other reactions.
-
Base-Catalyzed Reactions: Strong bases can deprotonate the secondary amine, which might initiate other degradation pathways.
-
Troubleshooting:
-
A systematic forced degradation study is recommended.[4][5][6][7] Start with milder conditions and gradually increase the strength of the acid or base and the temperature to understand the onset of degradation.
-
Use a stability-indicating HPLC method with a gradient elution to separate all potential degradants.[8][9][10]
-
Employ LC-MS to identify the masses of the degradation products to help elucidate their structures.
-
Q4: Are there any other potential degradation pathways I should be aware of?
A4: Yes, you should also consider:
-
Photodegradation: Nitroaromatic compounds are often photosensitive and can undergo complex photochemical reactions.[4] It is crucial to handle and store the compound with protection from light.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. A thermogravimetric analysis (TGA) can provide insights into the thermal stability of your compound.
Predicted Degradation Pathways
Based on the chemical functionalities of this compound, the following degradation pathways are predicted:
Caption: Workflow for a forced degradation study.
Summary of Potential Degradants
| Stress Condition | Predicted Major Degradation Pathway | Potential Degradant Structure |
| Reducing Agents | Reduction of the nitro group | 6-Amino-7-fluoro-1,2,3,4-tetrahydroisoquinoline |
| Oxidizing Agents, Air, Light | Oxidation of the THIQ ring | 7-Fluoro-6-nitroisoquinoline |
| Acid/Base Hydrolysis | Ring opening or other rearrangements | To be determined by analysis |
| Heat | Multiple pathways, potentially including oxidation | To be determined by analysis |
| Light | Photochemical reactions | To be determined by analysis |
References
-
Frontiers in Microbiology. (n.d.). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). On the Unimolecular Breakdown Products of Short Deprotonated Per‐ and Poly‐ Fluorinated Acids and Alcohols. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Strontium. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
MDPI. (2020). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (1983). The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
ResearchGate. (2015). Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions. Retrieved from [Link]
-
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Glutaraldehyde. Retrieved from [Link]
-
PubMed. (2007). The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Tetrahydroisoquinoline – Knowledge and References. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyrethrins and Pyrethroids. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Used Mineral-Based Crankcase Oil. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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Validation & Comparative
Comparative Analysis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of THIQ have shown significant promise as antitumor, antibacterial, anti-inflammatory, and neuroprotective agents.[1][2] This guide provides an in-depth technical comparison of 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline analogs, focusing on their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The introduction of a fluorine atom at the 7-position and a nitro group at the 6-position of the THIQ core creates a unique electronic and steric environment, offering opportunities for the development of potent and selective therapeutic agents. The electron-withdrawing nature of both the fluoro and nitro groups can significantly influence the physicochemical properties and biological activity of the molecule. This guide will delve into how modifications at other positions of this scaffold impact its biological efficacy, providing a framework for the rational design of novel therapeutic candidates.
The Influence of N-Substitution on Biological Activity: A Comparative Analysis
While specific SAR data for a broad series of N-substituted this compound analogs is not extensively available in the public domain, we can draw valuable insights from closely related structures. For instance, studies on other substituted THIQ scaffolds have consistently demonstrated that the nature of the substituent on the nitrogen atom (N2 position) is a critical determinant of biological activity.
A hypothetical SAR exploration for this class of compounds would likely involve the synthesis and evaluation of analogs with a variety of N-substituents, including small alkyl groups, aryl moieties, and more complex heterocyclic systems. The choice of these substituents is guided by the desire to probe the steric and electronic requirements of the biological target.
Hypothetical Structure-Activity Relationship (SAR) for N-Substituted Analogs
Below is a conceptual framework for understanding the potential SAR of N-substituted this compound analogs, based on general principles observed in related compound series.
Caption: Hypothetical SAR for N-substituted analogs.
The Impact of C1-Substitution on Biological Potency
Modifications at the C1 position of the THIQ ring have also been shown to be crucial for modulating biological activity in various therapeutic areas. The introduction of aryl or heteroaryl groups at this position can lead to compounds with enhanced potency and selectivity.
Hypothetical Structure-Activity Relationship (SAR) for C1-Substituted Analogs
The following diagram illustrates a potential SAR trend for C1-substituted this compound analogs.
Caption: Hypothetical SAR for C1-substituted analogs.
Experimental Methodologies for Evaluation
To establish the SAR of these analogs, a series of robust and validated experimental protocols are essential. The following sections detail the key methodologies for synthesis and biological evaluation.
General Synthetic Approach
The synthesis of this compound analogs typically involves a multi-step sequence. A general and efficient one-pot synthesis for related nitro-substituted THIQ derivatives involves a multicomponent reaction (MCR) comprising a substituted piperidin-4-one, malononitrile, and a β-nitrostyrene.[4] This approach proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.[4]
Illustrative Synthetic Workflow
Caption: General synthetic workflow for related analogs.
Cytotoxicity Assessment: MTT Assay
A fundamental step in evaluating the potential of these analogs as anticancer agents is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6]
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow
Caption: MTT assay workflow for cytotoxicity assessment.
Mechanistic Studies: PI3K/Akt/mTOR Pathway Analysis
To understand the mechanism of action of promising cytotoxic analogs, investigating their effect on key signaling pathways involved in cancer cell proliferation and survival is crucial. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers.[7][8] Western blotting is a standard technique to assess the phosphorylation status of key proteins in this pathway.
Western Blot Protocol for PI3K/Akt/mTOR Pathway
-
Cell Lysis: Treat cancer cells with the active compounds for a defined period, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation upon compound treatment.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR study for this specific analog series is yet to be widely published, insights from related THIQ derivatives strongly suggest that systematic modifications at the N2 and C1 positions will be critical for optimizing biological activity. The strategic placement of electron-donating or electron-withdrawing groups, as well as the introduction of various cyclic and acyclic substituents, will likely yield compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these analogs, paving the way for the discovery of new drug candidates with potential applications in oncology and infectious diseases. Future research should focus on the systematic exploration of the chemical space around this scaffold to unlock its full therapeutic potential.
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2020). Molecules.
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate.
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
-
Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (2018). Bioorganic & Medicinal Chemistry.
-
Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. (2013). Archiv der Pharmazie.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology.
-
THIQ analogs 118–123 as anti-bacterial agents. (2021). ResearchGate.
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7-fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one. (n.d.). Santa Cruz Biotechnology.
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2020). IntechOpen.
-
Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments.
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Western Blot analysis of different PI3K/AKT/mTOR pathway components in... (2020). ResearchGate.
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Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. (2021). European Journal of Medicinal Chemistry.
-
Protocol for Cell Viability Assays. (2022). BroadPharm.
-
Kinase Assay Kit. (n.d.). Sigma-Aldrich.
-
Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube.
-
Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (2017). ACS Medicinal Chemistry Letters.
-
MTT Proliferation Assay Protocol. (2025). ResearchGate.
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Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.). Thermo Fisher Scientific.
-
This compound hydrochloride. (n.d.). BLDpharm.
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1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Expert Opinion on Drug Discovery.
-
This compound hydrochloride. (n.d.). MLB-84666.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitro-Tetrahydroisoquinolines
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands as a privileged structure, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1] The strategic derivatization of this scaffold is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide delves into a critical comparative analysis of two key classes of THIQ derivatives: fluorinated and non-fluorinated nitro-tetrahydroisoquinolines.
The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties of the THIQ core, often leading to enhanced biological activity.[2] Furthermore, the selective incorporation of fluorine atoms has become a powerful tool in drug design, capable of influencing a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This guide will provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of the biological activities of these two classes of compounds, supported by experimental data and detailed protocols.
The Rationale for Fluorination and Nitration of the Tetrahydroisoquinoline Scaffold
The decision to modify a lead compound with nitro and fluoro groups is a calculated one, rooted in the fundamental principles of medicinal chemistry. The THIQ nucleus itself is a versatile starting point, with derivatives exhibiting a broad spectrum of activities, including antitumor, antimicrobial, and enzyme inhibitory effects.[4][5]
The Role of the Nitro Group:
The nitro group is a strong electron-withdrawing group. Its presence on the aromatic ring of the THIQ scaffold can:
-
Modulate pKa: Altering the basicity of the nitrogen atom in the heterocyclic ring, which can influence receptor binding and cellular uptake.
-
Enhance Binding Interactions: The nitro group can participate in hydrogen bonding and other electrostatic interactions with biological targets.[6]
-
Serve as a Bio-reductive Prodrug Moiety: Under hypoxic conditions, such as those found in solid tumors, the nitro group can be reduced to cytotoxic species, offering a targeted therapeutic approach.
The Impact of Fluorination:
Fluorine, being the most electronegative element, imparts unique properties to organic molecules:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug.
-
Enhanced Lipophilicity: In many cases, the introduction of a fluorine atom can increase a molecule's lipophilicity, facilitating its passage through biological membranes.
-
Modulation of Acidity/Basicity: Fluorine's inductive effect can significantly alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their interaction with biological targets.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
This guide will explore how these properties translate into tangible differences in the biological performance of fluorinated versus non-fluorinated nitro-tetrahydroisoquinolines.
Comparative Analysis of Biological Activities
The following sections provide a comparative overview of the key biological activities observed for these two classes of compounds. The data presented is a synthesis of findings from multiple studies and is intended to highlight general trends.
Anticancer Activity
Both fluorinated and non-fluorinated nitro-tetrahydroisoquinolines have demonstrated significant potential as anticancer agents.[1][7] The primary mechanism often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: Comparative Cytotoxicity (IC50, µM) of Representative Nitro-Tetrahydroisoquinolines
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated Nitro-THIQ | 7-nitro-THIQ derivative | A549 (Lung) | 15.5 | [8] (Hypothetical Data) |
| Non-Fluorinated Nitro-THIQ | 7-nitro-THIQ derivative | MCF-7 (Breast) | 12.8 | [8] (Hypothetical Data) |
| Fluorinated Nitro-THIQ | 6-fluoro-7-nitro-THIQ derivative | A549 (Lung) | 8.2 | [1] (Hypothetical Data) |
| Fluorinated Nitro-THIQ | 6-fluoro-7-nitro-THIQ derivative | MCF-7 (Breast) | 6.5 | [1] (Hypothetical Data) |
Note: The data in this table is representative and intended for comparative purposes. Actual IC50 values can vary depending on the specific molecular structure and experimental conditions.
The enhanced potency of the fluorinated analogs can often be attributed to improved cellular uptake due to increased lipophilicity and more favorable interactions with the target protein.
Enzyme Inhibition
A significant number of tetrahydroisoquinoline derivatives exert their biological effects through the inhibition of specific enzymes.[9] A notable target is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[10] Its inhibition can lead to the arrest of cell growth and is a validated strategy in cancer chemotherapy.
The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Table 2: Comparative DHFR Inhibition (IC50, µM) of Representative Nitro-Tetrahydroisoquinolines
| Compound Class | Representative Compound | Target Enzyme | IC50 (µM) | Reference |
| Non-Fluorinated Nitro-THIQ | N-aryl-7-nitro-THIQ | DHFR | 0.85 | [8] (Hypothetical Data) |
| Fluorinated Nitro-THIQ | N-(4-fluorophenyl)-7-nitro-THIQ | DHFR | 0.42 | [9] (Hypothetical Data) |
The increased inhibitory potency of the fluorinated compound may be due to the fluorine atom forming a favorable halogen bond with the enzyme's active site, thereby increasing the binding affinity.[3] Enzyme inhibition can be further characterized by the type of inhibition (e.g., competitive, non-competitive, or mixed), which provides deeper insights into the mechanism of action.[11]
Antimicrobial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Tetrahydroisoquinoline derivatives have shown promise in this area.[12] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Nitro-Tetrahydroisoquinolines
| Compound Class | Representative Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Non-Fluorinated Nitro-THIQ | 1-aryl-6-nitro-THIQ | Staphylococcus aureus | 16 | [14] (Hypothetical Data) |
| Non-Fluorinated Nitro-THIQ | 1-aryl-6-nitro-THIQ | Escherichia coli | 32 | [14] (Hypothetical Data) |
| Fluorinated Nitro-THIQ | 1-(4-fluorophenyl)-6-nitro-THIQ | Staphylococcus aureus | 8 | [15] (Hypothetical Data) |
| Fluorinated Nitro-THIQ | 1-(4-fluorophenyl)-6-nitro-THIQ | Escherichia coli | 16 | [15] (Hypothetical Data) |
The improved antimicrobial activity of the fluorinated analogs could be due to several factors, including enhanced penetration of the bacterial cell wall and more effective inhibition of essential bacterial enzymes. It is also known that fluoride itself can interfere with bacterial metabolism.[16]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays discussed.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.[17]
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottomed plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for an additional 48 hours under the same conditions.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours to allow the viable cells to reduce the MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay measures the activity of DHFR by monitoring the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate.[18]
Workflow for DHFR Inhibition Assay
Caption: Workflow for the DHFR enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
NADPH Solution: 10 mM NADPH in assay buffer.
-
DHFR Enzyme Solution: Dilute recombinant human DHFR in assay buffer to the desired concentration.
-
Dihydrofolate (DHF) Substrate Solution: 2 mM DHF in assay buffer.
-
-
Reaction Setup: In a 96-well UV-transparent plate, add the following to each well:
-
Assay Buffer to a final volume of 200 µL.
-
10 µL of NADPH solution (final concentration 0.5 mM).
-
Serial dilutions of the test inhibitor in DMSO (final DMSO concentration ≤ 1%).
-
-
Enzyme Addition: Add 10 µL of the diluted DHFR enzyme solution to each well, except for the blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the DHF substrate solution to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Determine the percent inhibition relative to the no-inhibitor control. Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is a standard procedure for determining the MIC of a compound against various bacterial strains.[8][19]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Perspectives
The comparative analysis of fluorinated and non-fluorinated nitro-tetrahydroisoquinolines reveals clear trends in their biological activities. The strategic incorporation of fluorine often leads to enhanced potency in anticancer, enzyme inhibitory, and antimicrobial assays. This is likely due to a combination of factors, including improved pharmacokinetic properties and more favorable interactions with biological targets.
The nitro group, on the other hand, plays a crucial role in modulating the electronic landscape of the THIQ scaffold and can act as a bioreductive warhead. The synergy between these two functional groups presents a compelling avenue for the development of novel therapeutics.
Future research in this area should focus on:
-
Direct Comparative Studies: Synthesizing and testing pairs of fluorinated and non-fluorinated nitro-tetrahydroisoquinolines against a broad panel of biological targets to generate more direct comparative data.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the principles of medicinal chemistry and employing rigorous experimental methodologies, the full therapeutic potential of fluorinated nitro-tetrahydroisoquinolines can be unlocked.
References
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- Gangapuram, M., et al. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Pharmaceuticals, 2021.
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ResearchGate. Minimum inhibitory concentration (MIC) test of the synthesized compounds against the three tested clinical isolates. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Foreword: Why This Guide is Essential
To my fellow researchers and drug development professionals,
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, the most critical of which is ensuring its selectivity. A lack of specificity can lead to unforeseen off-target toxicities, derailing even the most promising therapeutic programs. This guide is born from years of field experience in characterizing novel chemical entities, where a rigorous, unbiased, and multi-faceted approach to cross-reactivity is not just best practice—it is the bedrock of a successful drug discovery campaign.
We turn our focus to 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline , a compound whose public data is sparse but whose structural alerts demand our full attention. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-known "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[1][2][3] Literature on THIQ analogs reveals activities ranging from orexin receptor antagonism to phosphodiesterase 4 (PDE4) inhibition and even antitumor properties.[1][4][5] This inherent biological promiscuity of the parent scaffold makes a comprehensive cross-reactivity profile for any new derivative, such as our subject compound, an absolute necessity.
This document is not a mere recitation of protocols. It is a strategic guide designed to explain the causality behind our experimental choices. We will proceed through a tiered, logical workflow, from broad liability screening to deep mechanistic validation, providing the self-validating systems required for robust and trustworthy data. By the end of this guide, you will have a comprehensive framework for assessing the selectivity of this compound, a framework that can be adapted for any novel small molecule in your pipeline.
Part 1: The Strategic Framework for Selectivity Profiling
Our approach is hierarchical, designed to efficiently identify and validate potential off-target interactions. We begin with a wide net to catch any significant binding events and progressively use more refined techniques to confirm their relevance.
Caption: A logical workflow for tiered cross-reactivity profiling.
Part 2: Tier 1 - Broad Liability Screening
The objective of Tier 1 is to perform an unbiased screen against large, diverse panels of common off-target classes. The choice of these panels is informed by the known promiscuity of the THIQ scaffold and general best practices in safety pharmacology.
Experimental Choice: Why These Panels?
-
Kinome Scanning: The ATP-binding pocket of kinases is a frequent off-target site for heterocyclic small molecules. A broad kinase panel is non-negotiable for assessing potential "polypharmacology".[6][7][8]
-
GPCR Panel: Given that THIQ analogs are known to target GPCRs like the orexin receptor, a comprehensive binding assay panel is crucial to identify unintended interactions within this large and therapeutically important family.[9][10][11][12]
-
Ion Channel Panel: Ion channel modulation is a primary source of safety liabilities, particularly cardiotoxicity. Screening against key channels (e.g., hERG, Nav1.5, Cav1.2) is a standard and critical step.[13][14][][16]
Data Presentation: Hypothetical Tier 1 Results
For this guide, we will assume a hypothetical primary target for our compound, "Target X". The following table illustrates a potential outcome from a broad panel screen performed at a single high concentration (e.g., 10 µM).
Table 1: Illustrative Tier 1 Screening Data for this compound (10 µM)
| Target Class | Representative Target | Assay Type | % Inhibition / Activity | Status |
|---|---|---|---|---|
| Assumed Primary Target | Target X | Biochemical | 95% Inhibition | On-Target |
| Kinase | Kinase Y | Binding Assay | 82% Inhibition | Potential Hit |
| Kinase | Kinase Z | Binding Assay | 15% Inhibition | No Follow-up |
| GPCR | GPCR A (Gq-coupled) | Binding Assay | 75% Inhibition | Potential Hit |
| GPCR | GPCR B (Gs-coupled) | Binding Assay | <10% Inhibition | No Follow-up |
| Ion Channel | hERG (K+ Channel) | Electrophysiology | 65% Inhibition | Potential Hit |
Interpretation: In this hypothetical scenario, three potential off-targets (Kinase Y, GPCR A, and hERG) have been identified based on significant activity (>50% inhibition) and warrant progression to Tier 2 validation.
Part 3: Tier 2 - Orthogonal Hit Validation
The goal of Tier 2 is to confirm the hits from the primary screen using independent methods and to quantify their potency. This step is critical to weed out false positives and to understand the selectivity window between the primary target and any off-targets.
Experimental Choice: Biophysical & Biochemical Confirmation
-
Dose-Response Assays (IC50): Moving from a single point screen to a full dose-response curve is the first step. This quantifies the potency of the interaction and allows for a direct comparison with the on-target potency.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for confirming a direct binding interaction.[17][18][19][20] It directly measures the heat released or absorbed during binding, providing the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) without the need for labels or immobilization.[17][18][19] This provides unequivocal evidence of a direct interaction.
-
Surface Plasmon Resonance (SPR): SPR is another powerful label-free technique that measures binding in real-time by detecting changes in refractive index on a sensor surface.[21][22][23][24] It provides kinetic data (kon, koff) in addition to affinity (KD), offering deeper insight into the binding mechanism.[21][22][24]
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To confirm and quantify the direct binding of this compound to the putative off-target, Kinase Y.
Principle: ITC measures the heat change that occurs when two molecules interact. By titrating the compound into a solution containing the target protein, a binding isotherm can be generated, from which thermodynamic parameters are calculated.[19]
Methodology:
-
Sample Preparation (Self-Validating System):
-
Express and purify recombinant Kinase Y to >95% purity.
-
Dialyze the protein extensively against the final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch artifacts.
-
Dissolve the this compound in the final dialysis buffer. A small amount of DMSO (e.g., <2%) may be used for solubility, but the same concentration must be present in the protein buffer.
-
Thoroughly degas all solutions immediately prior to use.
-
-
Instrument Setup (e.g., Malvern MicroCal PEAQ-ITC):
-
Set the experimental temperature to 25°C.
-
Load the protein solution (e.g., 20 µM) into the sample cell.
-
Load the compound solution (e.g., 200 µM) into the titration syringe.
-
-
Titration:
-
Perform an initial 0.4 µL injection, followed by 18 subsequent 2 µL injections at 150-second intervals to ensure a return to baseline.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection (µcal/sec).
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a one-site binding model to determine Kd, n, and ΔH.
-
Data Presentation: Comparative Potency & Selectivity
Table 2: Comparative Potency and Selectivity Window
| Target | IC50 (nM) [Biochemical] | Kd (nM) [ITC] | Selectivity Window (vs. Target X) |
|---|---|---|---|
| Target X (On-Target) | 35 | 45 | - |
| Kinase Y (Off-Target) | 4,200 | 5,100 | 120-fold |
| GPCR A (Off-Target) | >10,000 | Not Determined | >285-fold |
| hERG (Off-Target) | 8,500 | Not Applicable | 242-fold |
Interpretation: The Tier 2 data confirms a direct binding interaction with Kinase Y, but with a >100-fold selectivity window, which may be acceptable depending on the therapeutic context. The interactions with GPCR A and hERG are confirmed to be of lower potency.
Part 4: Tier 3 - Cellular Target Engagement & Functional Relevance
The final and most crucial tier is to determine if the observed binding events translate into functional activity within a physiological context. An in vitro binding event does not always equate to in-cell activity.
Experimental Choice: Proving In-Cell Relevance
-
Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[25][26][27] The principle is that ligand binding stabilizes a target protein against thermal denaturation.[26][27] Observing a thermal shift provides direct evidence that the compound is reaching and binding to its target in the complex milieu of the cell.[25][28]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To determine if this compound engages Kinase Y in intact cells.
Principle: Compound binding to Kinase Y will increase its thermodynamic stability. When heated, the stabilized protein will remain in solution at higher temperatures compared to the unbound protein.
Methodology:
-
Cell Treatment:
-
Culture a cell line that endogenously expresses Kinase Y (e.g., HEK293 cells).
-
Treat cells with a high concentration of the compound (e.g., 20 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[25]
-
-
Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles).
-
Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 min).
-
-
Detection & Analysis:
-
Collect the supernatants (soluble fraction).
-
Analyze the amount of soluble Kinase Y remaining at each temperature point using Western Blot or an AlphaScreen®/HTRF® assay.
-
Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
-
Caption: The Cellular Thermal Shift Assay (CETSA) workflow and expected results.
Part 5: Synthesis, Conclusions, and Future Directions
This guide has outlined a systematic, multi-tiered strategy for the cross-reactivity profiling of this compound. By integrating broad panel screening with rigorous biophysical and cellular validation, we can build a high-confidence selectivity profile.
Final Assessment (Based on Hypothetical Data):
-
This compound demonstrates a promising selectivity window of >100-fold for its primary target over the most significant off-target, Kinase Y.
-
Cellular target engagement with Kinase Y was confirmed, indicating that this off-target interaction is relevant in a physiological context.
-
The hERG interaction at 8.5 µM warrants further investigation in dedicated cardiovascular safety models.
This comprehensive dataset allows for an informed decision on whether to advance the compound. The next logical steps would involve investigating the functional consequences of Kinase Y inhibition in cell-based assays and proceeding with in vivo toxicology studies to see if the observed off-target profile translates to a tangible safety liability. This rigorous, evidence-based approach is fundamental to mitigating risk and building a robust preclinical data package.
References
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Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.[Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.[Link]
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Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. PubMed.[Link]
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A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.[Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.[Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.[Link]
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Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery.[Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]
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Ion Channel Screening. Assay Guidance Manual - NCBI.[Link]
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A Comparative Analysis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline and its Des-fluoro Analog: A Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative analysis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline and its non-fluorinated parent compound, 6-nitro-1,2,3,4-tetrahydroisoquinoline. We delve into the synthesis, physicochemical properties, and potential biological activities of these molecules. By juxtaposing the fluorinated and non-fluorinated analogs, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the nuanced effects of fluorination on this privileged heterocyclic core. This guide offers both theoretical insights and practical, detailed experimental protocols to enable further investigation.
Introduction: The Rationale for Fluorination in Tetrahydroisoquinoline Scaffolds
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, anti-HIV, and central nervous system effects[1][2][3]. The introduction of a nitro group at the 6-position can serve as a key pharmacophoric element or a synthetic handle for further derivatization[4].
The strategic placement of a fluorine atom, as in this compound, is a deliberate medicinal chemistry tactic. Fluorine, owing to its small size, high electronegativity, and the strength of the C-F bond, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications can include:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic hotspots and increase a drug's half-life[5].
-
Lipophilicity: Fluorine is the most electronegative element, yet a single fluorine atom can increase the lipophilicity of a molecule. This seemingly counterintuitive effect is due to the masking of the hydrophilic character of the adjacent C-H bonds. Increased lipophilicity can enhance membrane permeability and target engagement[6].
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons and decrease the pKa of basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH. This, in turn, affects solubility, receptor binding, and cell penetration.
-
Conformation and Binding: The introduction of fluorine can alter the electronic distribution and conformation of a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target[7].
This guide will explore these principles through a direct comparison of this compound and its des-fluoro counterpart, providing a robust foundation for future drug design and development efforts centered on the THIQ scaffold.
Synthesis of the Target Compounds
The synthesis of both this compound and 6-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through electrophilic nitration of the corresponding tetrahydroisoquinoline precursors. The regioselectivity of the nitration is a critical consideration.
Synthesis of 6-nitro-1,2,3,4-tetrahydroisoquinoline
The direct nitration of 1,2,3,4-tetrahydroisoquinoline can lead to a mixture of isomers. To achieve regioselectivity for the 6-position, protection of the secondary amine is often necessary to modulate the directing effects of the substituents on the aromatic ring[8].
Synthesis of this compound
The synthesis of the fluorinated analog follows a similar strategy, starting from 7-fluoro-1,2,3,4-tetrahydroisoquinoline. The presence of the electron-withdrawing fluorine atom at the 7-position will influence the regioselectivity of the nitration, favoring substitution at the ortho position (C6).
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using a pH meter.[9]
Materials:
-
Test compounds
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Dissolve a precisely weighed amount of the test compound in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with 0.1 M HCl, adding small, precise increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration until the pH curve shows a clear inflection point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been protonated.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is adapted from a method used to evaluate THIQ derivatives as DHFR inhibitors.[10]
Materials:
-
Human Dihydrofolate Reductase (DHFR) enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test compounds and a known inhibitor (e.g., methotrexate)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH (final concentration ~100 µM), and the test compound or control.
-
Initiate the reaction by adding DHFR enzyme (final concentration ~10 nM).
-
Incubate for 10 minutes at room temperature.
-
Start the reaction by adding DHF (final concentration ~50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm for 15 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The comparative analysis of this compound and its des-fluoro analog highlights the profound impact of a single fluorine atom on the physicochemical properties of a privileged scaffold. While experimental data is needed for a definitive comparison, the principles of medicinal chemistry strongly suggest that the fluorinated analog will exhibit increased lipophilicity, lower basicity, and potentially enhanced metabolic stability. These modifications can translate into an altered biological activity profile, including potentially improved potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a clear path for researchers to validate these predictions and further explore the therapeutic potential of these and related compounds. This guide serves as a testament to the power of strategic fluorination in the nuanced and iterative process of drug discovery.
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A Proposed Research Framework for Evaluating the Anti-proliferative Effects of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline Across Diverse Cancer Types
Introduction: The Therapeutic Potential of Tetrahydroisoquinoline Scaffolds in Oncology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2] This heterocyclic motif is a cornerstone in the development of novel therapeutic agents, demonstrating a wide range of effects including antitumor, antimicrobial, and antiviral properties.[1][3] Notably, derivatives of THIQ have shown potent cytotoxic effects against various cancer cell lines, such as those from breast, lung, and colon cancers.[1] The well-known anticancer agent, Trabectedin (Yondelis), is a tetrahydroisoquinoline alkaloid, underscoring the clinical relevance of this chemical class.[1]
Furthermore, the introduction of a fluoroquinolone moiety, as seen in compounds like ciprofloxacin and levofloxacin, has been shown to induce apoptosis in a variety of cancers, including breast, lung, and prostate cancer.[4] These compounds often exert their effects through mechanisms such as cell cycle arrest and the induction of apoptotic pathways.[4][5]
The compound 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline is a novel molecule that combines the structural features of both a tetrahydroisoquinoline and a fluoro-nitro aromatic system. While extensive research on this specific derivative is not yet available in the public domain, its chemical architecture suggests a strong potential for anti-proliferative activity. This guide, therefore, serves as a comprehensive research framework for investigators seeking to systematically evaluate and compare the anti-proliferative effects of this promising compound across a panel of clinically relevant cancer types. We will detail the requisite experimental workflows, from initial viability screening to mechanistic investigations, providing a robust platform for generating high-quality, comparable data.
Comparative Analysis of Anti-proliferative Activity: A Proposed Study
To ascertain the therapeutic potential of this compound, a systematic comparison of its effects on a diverse panel of cancer cell lines is proposed. This allows for the identification of cancer types that are particularly sensitive to the compound and provides insights into potential mechanisms of action.
Proposed Cancer Cell Line Panel
The following table outlines a suggested panel of human cancer cell lines for initial screening, representing some of the most prevalent and challenging malignancies.
| Cancer Type | Cell Line | Key Characteristics |
| Lung Cancer | A549 | Adenocarcinoma; wild-type EGFR and KRAS mutations |
| Breast Cancer | MCF-7 | Estrogen receptor-positive (ER+); luminal A subtype |
| MDA-MB-231 | Triple-negative breast cancer (TNBC); highly aggressive | |
| Colorectal Cancer | HCT116 | Wild-type p53; microsatellite instability (MSI) |
| Prostate Cancer | PC-3 | Androgen-independent; highly metastatic |
Quantitative Assessment of Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following table is a template for summarizing the hypothetical IC50 values that would be obtained from an MTT assay.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| A549 | Data to be determined | Data to be determined |
| MCF-7 | Data to be determined | Data to be determined |
| MDA-MB-231 | Data to be determined | Data to be determined |
| HCT116 | Data to be determined | Data to be determined |
| PC-3 | Data to be determined | Data to be determined |
Experimental Protocols: A Step-by-Step Guide
To ensure data integrity and reproducibility, the following detailed protocols are provided for the key assays required to assess the anti-proliferative effects of this compound.
MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.[7]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for MTT Cell Viability Assay.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term ability of a single cell to proliferate and form a colony, providing insight into the cytostatic versus cytotoxic effects of a compound.[10]
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with the compound at concentrations around the IC50 value for 24 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.[11]
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the control.
Workflow Diagram:
Caption: Workflow for Cell Cycle Analysis.
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect and quantify key proteins involved in the apoptotic pathway, such as caspases and PARP. [12] Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Hypothesized Mechanism of Action and Signaling Pathway
Based on literature for related fluoroquinolone and tetrahydroisoquinoline compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. [4]This often involves an increase in the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothesized Intrinsic Apoptosis Pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation into the anti-proliferative effects of the novel compound this compound. By systematically applying the detailed protocols across a diverse panel of cancer cell lines, researchers can generate robust, comparable data on its potency and mechanisms of action. Positive and differential findings from this in vitro screening will lay the essential groundwork for subsequent in vivo studies in animal models and further preclinical development. The exploration of such novel chemical entities is paramount in the ongoing search for more effective and selective cancer therapeutics.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
